molecular formula C17H22N2O2 B2872880 N-[4-(2,2,5-Trimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2199322-83-1

N-[4-(2,2,5-Trimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide

Cat. No.: B2872880
CAS No.: 2199322-83-1
M. Wt: 286.375
InChI Key: YWRDOTRNQLXKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,2,5-Trimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2,5-Trimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide typically involves the formation of the pyrrolidine ring followed by the introduction of the phenyl and prop-2-enamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. Subsequent steps include the acylation of the pyrrolidine nitrogen and the attachment of the phenyl and prop-2-enamide groups through various coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,2,5-Trimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-[4-(2,2,5-Trimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2,2,5-Trimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique three-dimensional structure. This compound may modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Phenylpropanoids: Compounds with similar phenyl and prop-2-enamide groups but different core structures.

Uniqueness

N-[4-(2,2,5-Trimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide is unique due to its specific combination of a pyrrolidine ring with phenyl and prop-2-enamide groups. This unique structure allows for distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-[4-(2,2,5-trimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-5-15(20)18-14-8-6-13(7-9-14)16(21)19-12(2)10-11-17(19,3)4/h5-9,12H,1,10-11H2,2-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRDOTRNQLXKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)C2=CC=C(C=C2)NC(=O)C=C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.